Lipophilicity Differentiation Relative to Acetamido and Free Amine Analogs
The pentanamido side chain (C₅) of ethyl 2‑pentanamidothiazole‑4‑carboxylate is predicted to increase lipophilicity by approximately 1.5‑2.0 Log P units relative to the acetamido analog (C₂) and by roughly 0.8‑1.2 units relative to the free amine precursor. Estimated Log P for the target compound falls in the range 2.2–3.0, compared with an experimental Log P of 1.48 for ethyl 2‑aminothiazole‑4‑carboxylate and an estimated Log Kow of 0.73 for ethyl 2‑acetamidothiazole‑4‑carboxylate . This positions the pentanamido derivative closer to the optimal lipophilicity window (Log P 2–4) described for orally bioavailable kinase inhibitors [1].
| Evidence Dimension | Lipophilicity (Log P / Log Kow) |
|---|---|
| Target Compound Data | Estimated Log P 2.2–3.0 (target compound) |
| Comparator Or Baseline | Ethyl 2‑aminothiazole‑4‑carboxylate Log P = 1.48; Ethyl 2‑acetamidothiazole‑4‑carboxylate Log Kow = 0.73 |
| Quantified Difference | Δ Log P ≈ +0.8–2.2 units versus amine and acetamido comparators |
| Conditions | Predicted from molecular structure; experimental Log P for comparators sourced from vendor datasheets and EPISuite estimates |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and may improve intracellular target engagement, a critical parameter when selecting a starting scaffold for cell‑based phenotypic screening.
- [1] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420–1456. doi:10.1021/tx200211v. (General Log P principles.) View Source
